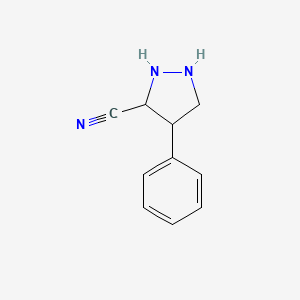
4-Phenylpyrazolidine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenylpyrazolidine-3-carbonitrile is a heterocyclic compound that features a pyrazolidine ring with a phenyl group and a nitrile group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpyrazolidine-3-carbonitrile typically involves the condensation of pyrazole-4-aldehydes with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then dehydrated using a catalytic amount of orthophosphoric acid to yield the desired pyrazole-4-carbonitrile . This method is notable for being metal-free, cost-effective, and highly efficient, with yields of 98-99%.
Industrial Production Methods: Industrial production methods for this compound often involve multicomponent condensation reactions (MCRs) and the use of various catalysts to enhance yield and efficiency . These methods are designed to be scalable and environmentally friendly, adhering to green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Phenylpyrazolidine-3-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide in alkaline medium.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The nitrile group in the compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding oximes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Phenylpyrazolidine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, agrochemicals, and polymers.
Wirkmechanismus
The mechanism of action of 4-Phenylpyrazolidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as p38MAPK, which plays a role in inflammatory responses . The nitrile group in the compound is crucial for its binding affinity to these targets, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
3,5-Pyrazolidinedione: Known for its anti-inflammatory properties and used in the treatment of rheumatoid arthritis.
1,2-Diphenyl-3,5-pyrazolidinedione: Exhibits similar pharmacological activities but differs in its structural configuration.
Uniqueness: 4-Phenylpyrazolidine-3-carbonitrile is unique due to its specific structural features, such as the presence of both a phenyl group and a nitrile group on the pyrazolidine ring
Eigenschaften
Molekularformel |
C10H11N3 |
|---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
4-phenylpyrazolidine-3-carbonitrile |
InChI |
InChI=1S/C10H11N3/c11-6-10-9(7-12-13-10)8-4-2-1-3-5-8/h1-5,9-10,12-13H,7H2 |
InChI-Schlüssel |
AANSAKGKDXDNSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(NN1)C#N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



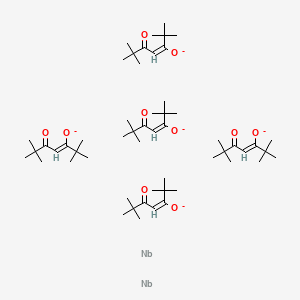
![(E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B15133545.png)
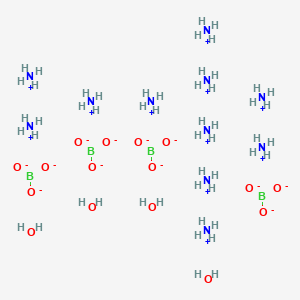
![1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B15133558.png)
![Ferrocene, [(R)-(4-methylphenyl)sulfinyl]-](/img/structure/B15133560.png)
![N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15133572.png)
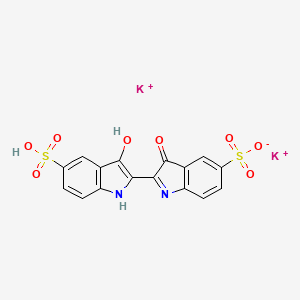
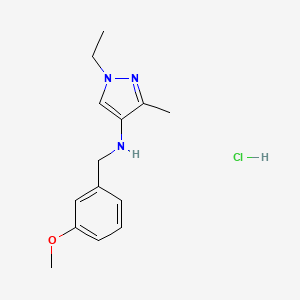
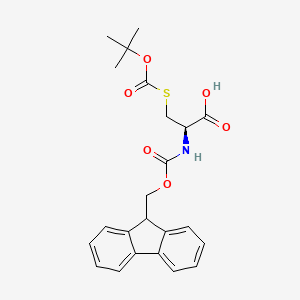
![[2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)phenyl]methanamine;hydrochloride](/img/structure/B15133604.png)
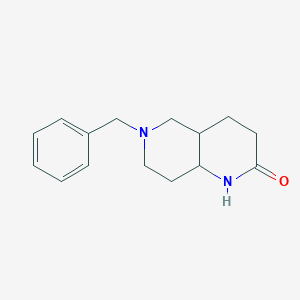
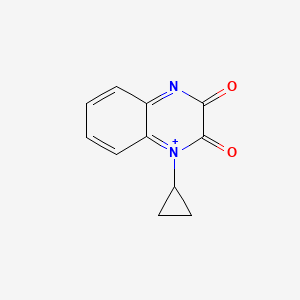
![4-(2-fluoro-5-nitrophenyl)-6-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B15133616.png)
